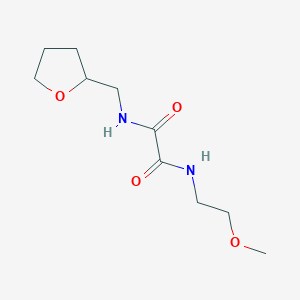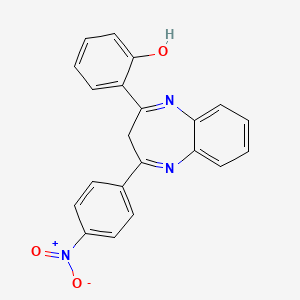
N-(2-methoxyethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyethyl group and an oxolan-2-ylmethyl group attached to an ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE typically involves the reaction of an appropriate amine with an acid chloride or anhydride. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
Catalyst: Catalysts like triethylamine or pyridine to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or oxolan-2-ylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or borane.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
類似化合物との比較
Similar Compounds
N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE: Characterized by the presence of methoxyethyl and oxolan-2-ylmethyl groups.
N-(2-ETHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE: Similar structure but with an ethoxyethyl group instead of methoxyethyl.
N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]PROPANDIAMIDE: Similar structure but with a propandiamide backbone instead of ethanediamide.
Uniqueness
N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxyethyl group can influence its solubility and reactivity, while the oxolan-2-ylmethyl group may affect its stability and interaction with biological targets.
特性
分子式 |
C10H18N2O4 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-N'-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C10H18N2O4/c1-15-6-4-11-9(13)10(14)12-7-8-3-2-5-16-8/h8H,2-7H2,1H3,(H,11,13)(H,12,14) |
InChIキー |
RDEDHRDZLSLDNY-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)C(=O)NCC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11646434.png)
![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}(phenyl)methanone](/img/structure/B11646439.png)

![Propan-2-yl 2-[(cyclohexylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646447.png)
![Propan-2-yl 2-{[(4-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646450.png)
![N,N-dibenzyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide](/img/structure/B11646453.png)

![(6Z)-6-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646464.png)

![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-1-phenylethanone](/img/structure/B11646482.png)
![N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B11646484.png)
![pentyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11646491.png)

